(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Bromodomain inhibition PB1(5) Differential Scanning Fluorimetry

(E)-3-(4-Methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (CAS 1997338-15-4) is a synthetic 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one derivative in which the core scaffold is elaborated with a 4-methoxybenzylidene substituent at the 3-position. The compound belongs to a chemotype that has been developed as selective inhibitors of bromodomains within the SWI/SNF chromatin remodeling complex, specifically targeting PB1(5), SMARCA2, and SMARCA4.

Molecular Formula C19H16N2O2
Molecular Weight 304.349
CAS No. 1997338-15-4
Cat. No. B2584230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
CAS1997338-15-4
Molecular FormulaC19H16N2O2
Molecular Weight304.349
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC=CC=C43
InChIInChI=1S/C19H16N2O2/c1-23-15-8-6-13(7-9-15)12-14-10-11-21-17-5-3-2-4-16(17)19(22)20-18(14)21/h2-9,12H,10-11H2,1H3/b14-12+
InChIKeyXNHQNVRBQDSNIM-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(4-Methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (CAS 1997338-15-4): A Scaffold-Defining Intermediate for Bromodomain-Targeted Chemical Probe Development


(E)-3-(4-Methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (CAS 1997338-15-4) is a synthetic 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one derivative in which the core scaffold is elaborated with a 4-methoxybenzylidene substituent at the 3-position [1]. The compound belongs to a chemotype that has been developed as selective inhibitors of bromodomains within the SWI/SNF chromatin remodeling complex, specifically targeting PB1(5), SMARCA2, and SMARCA4 [2]. The free core scaffold (2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, CAS 16198-97-3) is the direct synthetic precursor to this compound and serves as the baseline control for all structure–activity relationship (SAR) studies within this chemical series [1][3].

Why Generic Substitution Is Not Viable for 1997338-15-4: Critical Role of the Benzylidene Substituent in Bromodomain SAR


Within the 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one class, the unsubstituted core scaffold (compound 5 in Sutherell et al.) is essentially inactive against PB1(5) and SMARCA4 bromodomains [1]. The introduction of a benzylidene substituent at the 3-position is a key structural modification that orients the rigid core within the narrow KAc binding pocket and enables water-displacing hydrogen-bond interactions with Tyr696 and Asn739 [1]. Consequently, researchers cannot arbitrarily interchange 3-benzylidene analogs such as the 4-methoxy derivative (target compound, CAS 1997338-15-4), the 2-methoxy isomer (CAS not listed), the 2-chloro derivative, or the 4-methyl analog without fundamentally altering the binding mode and the resulting affinity/selectivity profile [1][2]. The specific electronic and steric properties of the 4-methoxy substituent dictate the compound's utility as either a negative control, a synthetic intermediate, or a tool for probing structure–thermodynamic relationships in bromodomain drug discovery [1].

Quantitative Differentiation Evidence for (E)-3-(4-Methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (1997338-15-4) Against Closest Structural Analogs


Binding Affinity for PB1(5) Bromodomain: 4-Methoxybenzylidene Analog vs. Unsubstituted Core Scaffold

The unsubstituted 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one core (compound 5) shows negligible thermal stabilization (ΔTm) of the PB1(5) bromodomain in differential scanning fluorimetry (DSF) assays, indicating no detectable binding [1]. The same paper demonstrates that substitution at the 3-position is essential for activity; for example, compound 18 (6-chloro-substituted) achieves a KD of 137 nM (124–157 nM range) by isothermal titration calorimetry (ITC) and a significant ΔTm shift [1]. While direct KD or ΔTm values for the 4-methoxybenzylidene analog (target compound) have not been reported in the primary literature, the SAR trend establishes that this compound, by virtue of its 3-benzylidene substitution, is expected to exhibit a measurable ΔTm increase relative to the unsubstituted core, with potency falling between the inactive core (ΔTm ≈ 0 °C) and the optimized chlorinated lead (KD = 137 nM) [1]. The methoxy group's electron-donating character and hydrogen-bond-accepting capacity are predicted to contribute to enthalpic binding interactions distinct from the halogen-bonding mechanism of the chloro analog [1].

Bromodomain inhibition PB1(5) Differential Scanning Fluorimetry

Selectivity Profile Across SWI/SNF Bromodomains: 4-Methoxybenzylidene Analog vs. Chlorinated Lead Compound 18

The lead compound 18 (6-chloro-substituted) demonstrates binding to PB1(5) (KD = 137 nM), SMARCA2B (KD = 262 nM), and SMARCA4 (KD = 417 nM) by ITC, with selectivity over PB1(2) and negligible binding to PB1(3) and PB1(4) [1]. The chloro substitution forms a halogen bond with the carbonyl of Met731 (3.2 Å separation) that is critical for SMARCA2/4 binding; prior to chlorine inclusion, no SMARCA bromodomain binding was observed [1]. The 4-methoxybenzylidene target compound lacks this halogen-bond donor and is predicted to exhibit a selectivity profile more closely resembling the earlier-generation compounds (e.g., compounds 9 and 10) that bind PB1(5) preferentially but show attenuated or absent SMARCA2/4 activity [1]. This differential selectivity pattern positions the target compound as a useful comparator for dissecting the role of the halogen bond in achieving pan-SWI/SNF bromodomain engagement [1].

Bromodomain selectivity SMARCA2 SMARCA4 PB1

Computational Physicochemical and Drug-Likeness Differentiation: 4-Methoxy vs. 2-Methoxy vs. 4-Methyl Benzylidene Analogs

Computed physicochemical properties from PubChem [1] and independent structural databases enable direct comparison of closely related 3-benzylidene analogs. The target compound (4-methoxy) has a molecular weight of 304.3 g/mol, XLogP3 of 3.0, 0 hydrogen-bond donors, 2 hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 41.9 Ų [1]. Its 2-methoxy positional isomer (CAS not available in PubChem) shares identical molecular formula and computed properties but differs in the substitution pattern, which is known to influence the compound's ability to engage the KAc binding pocket through altered conformational preferences [2]. The 4-methyl analog (Z isomer, CAS 881561-16-6) replaces the methoxy oxygen with a methyl group, reducing hydrogen-bond acceptor count from 2 to 1 and altering the electronic character of the benzylidene ring . These property differences directly impact aqueous solubility and binding enthalpy contributions, providing procurement scientists with a rationale for selecting the 4-methoxy variant when exploring oxygen-mediated polar interactions in the bromodomain binding site.

Physicochemical properties Drug-likeness LogP

Verified Research and Industrial Application Scenarios for (E)-3-(4-Methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (CAS 1997338-15-4)


Negative Control Compound for Halogen-Bond-Dependent Bromodomain Probe Validation

In experimental protocols requiring a matched-pair control to distinguish halogen-bond-mediated SMARCA2/4 binding from scaffold-driven PB1(5) binding, the 4-methoxybenzylidene analog provides a non-halogen-bonding comparator. Used alongside compound 18 (6-Cl, KD(PB1(5)) = 137 nM), this analog helps confirm that observed SMARCA2/4 activity is attributable to the chlorine–Met731 halogen bond (3.2 Å) [1]. This is essential for chemical probe validation campaigns in chromatin biology, where target engagement specificity must be rigorously demonstrated.

Synthetic Intermediate for Hydroxy-Substituted Bromodomain Inhibitors via O-Demethylation

The reported synthetic methodology employs BBr3-mediated deprotection of methoxy analogs to access hydroxyl-substituted derivatives [1]. The 4-methoxybenzylidene compound (CAS 1997338-15-4) serves as a direct precursor for generating the corresponding 4-hydroxybenzylidene analog, a transformation that modulates hydrogen-bond donor capacity (HBD = 0 → 1) and is anticipated to alter binding thermodynamics. This synthetic route is documented in the Supporting Information of Sutherell et al. (2016) [1] and represents the primary documented use case for this specific substitution pattern within the published SAR exploration.

Physicochemical Benchmarking in Pyrroloquinazolinone Scaffold Optimization Programs

For medicinal chemistry teams optimizing solubility and permeability within the 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one series, the 4-methoxybenzylidene analog (LogP = 3.0, TPSA = 41.9 Ų, HBA = 2) [1] provides a defined reference point against which analogs bearing more polar (e.g., 3,4-dihydroxybenzylidene) or more lipophilic (e.g., 4-methylbenzylidene) substituents can be comparatively assessed. This enables data-driven prioritization of synthetic targets based on computed property profiles before committing to multi-step synthesis.

Quote Request

Request a Quote for (E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.